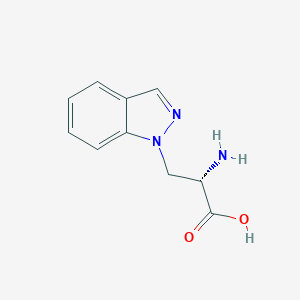

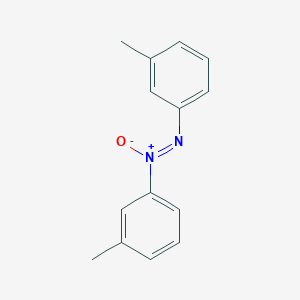

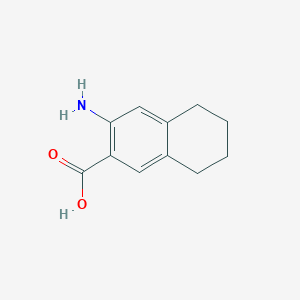

3-(Benzothiazol-2-ylamino)-propionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzothiazole derivatives involves various strategies, including reactions with carbon steel in corrosive solutions to study their inhibitory effects, and the use of Brønsted acidic ionic liquids as efficient catalysts for synthesizing 1-(benzothiazolylamino)methyl-2-naphthols. These methods highlight the versatility and adaptability of benzothiazole derivatives synthesis, catering to specific research needs and applications (Hu et al., 2016); (Shaterian & Hosseinian, 2015).

Molecular Structure Analysis

The structural analysis of benzothiazole derivatives is crucial for understanding their chemical behavior and potential applications. Techniques such as IR, Mass spectrometry, NMR, and HRMS have been employed to confirm the structures of synthesized compounds, providing a comprehensive understanding of their molecular architecture (Patil et al., 2013).

Chemical Reactions and Properties

Benzothiazole derivatives participate in various chemical reactions, offering a broad spectrum of properties. For instance, they have been utilized as corrosion inhibitors for carbon steel, demonstrating their ability to adsorb onto surfaces and protect against corrosion. This application underscores their chemical reactivity and potential as protective agents in industrial settings (Hu et al., 2016).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting point, and thermal stability, are influenced by their molecular structure. These properties are essential for determining the compounds' suitability for various applications, including their use in synthesis reactions and potential industrial applications.

Chemical Properties Analysis

The chemical properties of 3-(Benzothiazol-2-ylamino)-propionic acid derivatives, including reactivity, potential for forming bonds, and interactions with other compounds, play a crucial role in their applications across different chemical research fields. Their ability to act as corrosion inhibitors or catalysts is a testament to their unique chemical properties that can be harnessed for specific purposes (Hu et al., 2016); (Shaterian & Hosseinian, 2015).

Applications De Recherche Scientifique

-

Anti-tubercular Compounds

- Field : Medicinal Chemistry

- Application : Benzothiazole derivatives have been synthesized and used as anti-tubercular compounds .

- Methods : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .

- Results : The newly synthesized benzothiazole derivatives showed better inhibition potency against M. tuberculosis compared to standard reference drugs .

-

Pharmaceutical Chemistry

- Field : Pharmaceutical Chemistry

- Application : 2-arylbenzothiazoles are versatile scaffolds which have gigantic biological and industrial applications .

- Methods : This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways .

- Results : Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications .

-

Antimicrobial and Anti-inflammatory

- Field : Biomedical

- Application : Benzothiazole derivatives have been used for treatment of autoimmune and inflammatory diseases .

- Methods : The synthesis of these derivatives involves various synthetic pathways .

- Results : These derivatives have shown promising results in the treatment of autoimmune and inflammatory diseases .

-

Antitumor and Antiviral

- Field : Oncology and Virology

- Application : Certain benzothiazole derivatives act as antitumor and antiviral agents .

- Methods : The synthesis of these derivatives involves various synthetic pathways .

- Results : These derivatives have shown promising results in the treatment of tumors and viral infections .

-

Anti-HIV

-

Antidiabetic

-

Anticonvulsant

-

Prevention of Solid Organ Transplant Rejection

- Field : Transplantation Medicine

- Application : Certain benzothiazole derivatives have been used in the prevention of solid organ transplant rejection .

- Methods : The synthesis of these derivatives involves various synthetic pathways .

- Results : These derivatives have shown promising results in preventing solid organ transplant rejection .

-

Treatment of Amyotrophic Lateral Sclerosis

- Field : Neurology

- Application : Some benzothiazole derivatives have been used for treatment of amyotrophic lateral sclerosis .

- Methods : The synthesis of these derivatives involves various synthetic pathways .

- Results : These derivatives have shown promising results in the treatment of amyotrophic lateral sclerosis .

-

Analgesia

-

Antioxidant

-

Enzyme Inhibitors

Orientations Futures

The future development trend and prospect of the synthesis of benzothiazoles are anticipated to involve green chemistry principles and the use of simple reagents . The wide range of biological activities exhibited by benzothiazole derivatives suggests that they may serve as promising leads for the development of new drugs and materials .

Propriétés

IUPAC Name |

3-(1,3-benzothiazol-2-ylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c13-9(14)5-6-11-10-12-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDIZOFBBGMQTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzothiazol-2-ylamino)-propionic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]pyridine-3-carboxylate](/img/structure/B27985.png)

![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate](/img/structure/B28006.png)